molecular formula C14H10N2O B3051932 3-(pyridine-3-carbonyl)-1H-indole CAS No. 37128-48-6

3-(pyridine-3-carbonyl)-1H-indole

Cat. No.: B3051932
CAS No.: 37128-48-6
M. Wt: 222.24 g/mol
InChI Key: YRXSFCQXFHXFGU-UHFFFAOYSA-N
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Description

3-(pyridine-3-carbonyl)-1H-indole: is a heterocyclic compound that features both an indole and a pyridine moiety

Biochemical Analysis

Biochemical Properties

1h-Indol-3-yl(pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can act as an inhibitor of cytochrome P450, thereby affecting the metabolism of other substances in the body . Additionally, 1h-Indol-3-yl(pyridin-3-yl)methanone has been shown to interact with certain receptors, such as the cannabinoid receptors, modulating their activity and influencing various physiological processes .

Cellular Effects

1h-Indol-3-yl(pyridin-3-yl)methanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Moreover, 1h-Indol-3-yl(pyridin-3-yl)methanone has been found to affect cellular metabolism by altering the activity of key metabolic enzymes, such as adenosine triphosphate (ATP) synthase, which plays a crucial role in energy production .

Molecular Mechanism

The molecular mechanism of action of 1h-Indol-3-yl(pyridin-3-yl)methanone involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, it can inhibit the activity of cytochrome P450 by binding to its active site, preventing the metabolism of other substrates . Additionally, 1h-Indol-3-yl(pyridin-3-yl)methanone can activate certain signaling pathways, such as the MAPK pathway, by binding to and activating specific receptors . These interactions lead to changes in gene expression and cellular responses, ultimately influencing various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1h-Indol-3-yl(pyridin-3-yl)methanone have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to degradation and loss of activity . Long-term studies have shown that 1h-Indol-3-yl(pyridin-3-yl)methanone can have sustained effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1h-Indol-3-yl(pyridin-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound has been found to have beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where the compound shows a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

1h-Indol-3-yl(pyridin-3-yl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key metabolic pathways is the cytochrome P450-mediated oxidation, where the compound is metabolized to form various metabolites . These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels in the body . Additionally, 1h-Indol-3-yl(pyridin-3-yl)methanone can influence the activity of other metabolic enzymes, such as ATP synthase, altering energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of 1h-Indol-3-yl(pyridin-3-yl)methanone within cells and tissues involve several transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as the organic anion-transporting polypeptides (OATPs) . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation . The distribution of 1h-Indol-3-yl(pyridin-3-yl)methanone within tissues is also affected by its interactions with binding proteins, which can modulate its bioavailability and activity .

Subcellular Localization

The subcellular localization of 1h-Indol-3-yl(pyridin-3-yl)methanone plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the subcellular localization of 1h-Indol-3-yl(pyridin-3-yl)methanone can affect its interactions with other biomolecules and its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridine-3-carbonyl)-1H-indole typically involves the condensation of indole with pyridine-3-carboxylic acid or its derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the indole and pyridine moieties .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(pyridine-3-carbonyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce pyridine-3-methyl derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridine-3-carbonyl)-1H-indole is unique due to the specific positioning of the carbonyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

IUPAC Name

1H-indol-3-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14(10-4-3-7-15-8-10)12-9-16-13-6-2-1-5-11(12)13/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXSFCQXFHXFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301415
Record name 1h-indol-3-yl(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37128-48-6
Record name NSC143229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-indol-3-yl(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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